Quinuclidine, 3-methyl-
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Overview
Description
Quinuclidine, 3-methyl- is a bicyclic amine with a quinuclidine core structure It is a derivative of quinuclidine, which is a bicyclic compound containing a tertiary bridgehead nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quinuclidine, 3-methyl- typically involves the reaction of quinuclidin-3-one with various reagents. One common method includes the reaction of quinuclidin-3-one with an alkali metal cyanide in an aqueous medium to form quinuclidine-3-hydroxycyanhydrin. This intermediate is then esterified, dehydrated, hydrogenated, and reduced to yield quinuclidine-3-methanol . Another method involves the Wittig reaction of quinuclidin-3-one followed by complexation with lithium alanate and titanium (IV) compounds, and subsequent cleavage with hydrogen peroxide .
Industrial Production Methods
Industrial production methods for quinuclidine, 3-methyl- often involve large-scale synthesis using similar reaction pathways as described above. The use of protective gases and specific catalysts such as Raney nickel during hydrogenation steps is common to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinuclidine, 3-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions can yield different quinuclidine alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinuclidine derivatives, such as quinuclidinone, quinuclidine alcohols, and substituted quinuclidines .
Scientific Research Applications
Quinuclidine, 3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinuclidine, 3-methyl- involves its interaction with specific molecular targets and pathways:
Cholinergic System: It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine.
Antimicrobial Activity: It has been shown to inhibit the formation of the cytokinetic Z-ring in bacteria, thereby impairing bacterial cell division and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Quinuclidine, 3-methyl- can be compared with other similar compounds such as:
Quinolizidine (norlupinane): Another bicyclic compound with a similar structure but different pharmacological properties.
Pyrrolizidine: A bicyclic compound with a different nitrogen arrangement and distinct biological activities.
1-Azabicyclo[2.2.2]octane: A compound with a similar core structure but different functional groups and applications.
Quinuclidine, 3-methyl- is unique due to its specific substitution pattern and its ability to act as a versatile intermediate in various chemical and biological processes.
Properties
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-6-9-4-2-8(7)3-5-9/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBULQNPGVGHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCC1CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902880 |
Source
|
Record name | NoName_3455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-88-5 |
Source
|
Record name | 1-azabicyclo(2.2.2)-octane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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